4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid
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Overview
Description
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid typically involves multiple steps. One common route starts with triethylene glycol monomethyl ether, which undergoes a series of reactions including tosylation, azidation, and reduction to introduce the amino group . The final step involves coupling the amino-functionalized intermediate with a butanoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers
Mechanism of Action
The mechanism of action of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but with an acetic acid backbone instead of butanoic acid.
2-[2-(2-Methoxyethoxy)ethoxy]ethylamine: Contains an ethylamine group instead of the butanoic acid backbone.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: A sulfonate ester with a similar ethoxy chain.
Uniqueness
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is unique due to its combination of an amino group and a butanoic acid backbone, which provides distinct chemical properties and potential biological activities. Its multiple ethoxy groups also enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H23NO5 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |
InChI Key |
ZMXOXNYUMFKTFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC(CCN)C(=O)O |
Origin of Product |
United States |
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